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Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B1585171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Disperse Red 50 (C.I. 11226), a single azo class disperse dye. Due to the limited availability of

specific, publicly accessible spectroscopic data for Disperse Red 50, this document leverages

data from closely related disperse dyes and general principles of spectroscopic analysis of

such compounds to provide a thorough understanding of its expected spectral characteristics.

The methodologies and data presented herein are intended to serve as a valuable resource for

researchers and professionals engaged in the study and application of disperse dyes.

Chemical Identity and Structure
Disperse Red 50 is a synthetic organic dye belonging to the azo class of compounds. Its

chemical structure is characterized by the presence of an azo group (-N=N-) linking two

aromatic moieties. The manufacturing process involves the diazotization of 2-Chloro-4-

nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline[1].

Table 1: Chemical Identification of Disperse Red 50
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Identifier Value

C.I. Name Disperse Red 50

C.I. Number 11226

CAS Registry Number 12223-35-7, 40880-51-1[1]

Molecular Formula C₁₇H₁₆ClN₅O₂[1]

Molecular Weight 357.79 g/mol [1]

Chemical Class Single Azo Dye[1]

While some sources may refer to Disperse Red 50 as an anthraquinone derivative[2][3], the

more prevalent and detailed manufacturing information points to it being a monoazo dye. This

guide will proceed based on the azo structure.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key analytical technique for characterizing the electronic transitions

within a dye molecule, which are responsible for its color. For azo dyes like Disperse Red 50,

the spectrum is typically characterized by a strong absorption band in the visible region,

corresponding to the π → π* transition of the conjugated azo system, and additional bands in

the UV region from the aromatic rings.

While a specific UV-Vis spectrum for Disperse Red 50 is not readily available in the reviewed

literature, data from other red disperse azo dyes can provide an expected absorption range.

For instance, Disperse Red 19 exhibits a maximum absorption (λmax) at 495 nm[4]. It is

anticipated that Disperse Red 50 would have a λmax in a similar region, likely between 480

and 520 nm, corresponding to its red color.

Table 2: Expected UV-Vis Absorption Data for Disperse Red 50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

http://www.worlddyevariety.com/disperse-dyes/disperse-red-50.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-50.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-50.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-50.html
https://www.benchchem.com/product/b1585171?utm_src=pdf-body
https://www.medchemexpress.com/disperse-red-50.html
https://file.medchemexpress.com/batch_PDF/HY-D1037/Disperse-red-50-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b1585171?utm_src=pdf-body
https://www.benchchem.com/product/b1585171?utm_src=pdf-body
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/UV-VisSOP.pdf
https://www.benchchem.com/product/b1585171?utm_src=pdf-body
https://www.benchchem.com/product/b1585171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Expected Value Rationale

λmax (Visible) ~480 - 520 nm

Based on the visible

absorption of similar red azo

disperse dyes.

Molar Absorptivity (ε) High

Azo dyes are strong

chromophores with high molar

absorptivity values.

Solvent Effects Solvatochromism

The position and intensity of

the absorption maximum can

be influenced by the polarity of

the solvent.

Experimental Protocol: UV-Vis Spectroscopy of a
Disperse Dye
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a

disperse dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least

200 to 800 nm is required.

Sample Preparation:

Due to the low aqueous solubility of disperse dyes, a suitable organic solvent must be

chosen. Common solvents include acetone, ethanol, or dimethylformamide (DMF).

Prepare a stock solution of the dye by accurately weighing a small amount of the solid and

dissolving it in a known volume of the chosen solvent in a volumetric flask.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

that gives an absorbance reading within the linear range of the instrument (typically 0.1 to

1.0).

Measurement:
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Use matched quartz cuvettes with a 1 cm path length.

Fill the reference cuvette with the pure solvent and the sample cuvette with the dye

solution.

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and

reference beams.

Replace the solvent in the sample beam with the dye solution and record the absorption

spectrum over the desired wavelength range.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert

law (A = εbc).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of Disperse Red 50 is expected to show characteristic absorption bands

corresponding to its azo linkage, aromatic rings, nitro group, chloro group, and alkyl

functionalities.

While a specific FTIR spectrum for Disperse Red 50 is not available, the expected

characteristic peaks based on its structure are summarized below.

Table 3: Expected FTIR Absorption Bands for Disperse Red 50
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100 - 3000 Aromatic C-H Stretching

~2970 - 2850 Aliphatic C-H Stretching

~2250 - 2200 C≡N (Nitrile) Stretching

~1600 - 1585 N=N (Azo) Stretching

~1590, 1475 Aromatic C=C Stretching

~1530, 1350 NO₂ (Nitro)
Asymmetric & Symmetric

Stretching

~1250 Aryl-N Stretching

~850 - 550 C-Cl Stretching

Experimental Protocol: FTIR Spectroscopy of a Disperse
Dye
This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a suitable

sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of the dye sample and finely grind it into a powder using

an agate mortar and pestle.

Add a small amount of spectroscopic grade potassium bromide (KBr) powder (typically in

a 1:100 dye to KBr ratio) and mix thoroughly.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Measurement:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption peaks and assign them to the corresponding

functional groups.

Visualization of Synthesis and Analytical Workflow
Synthesis Pathway of Disperse Red 50
The synthesis of Disperse Red 50 involves a two-step diazotization and coupling reaction.
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Step 1: Diazotization

Step 2: Coupling

2-Chloro-4-nitrobenzenamine

NaNO₂ / HCl
0-5 °C

Reacts with

Diazonium Salt

Forms

N-ethyl-N-cyanoethylaniline

Couples with

Disperse Red 50

To yield

Click to download full resolution via product page

Caption: Synthesis pathway of Disperse Red 50.

Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a disperse dye is outlined below.
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Dye Sample Procurement

Sample Preparation

UV-Vis Spectroscopy FTIR Spectroscopy

Data Acquisition

Spectral Analysis

Structure-Spectrum Correlation

Reporting
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Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic

characteristics of Disperse Red 50, based on its chemical structure and data from related

compounds. The provided experimental protocols offer a solid foundation for researchers to

conduct their own spectroscopic analyses of this and other disperse dyes. The synthesis and
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analytical workflow diagrams serve to visually simplify these complex processes. While a

definitive, publicly available spectrum for Disperse Red 50 remains elusive, the information

compiled in this document provides a robust framework for its study and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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